Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
Description
Introduction to Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its bicyclic structure and substituents. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{NO}_{3} $$ |
| SMILES Notation | COC(=O)c1cn2c(c1C=O)CCCC2 |
| InChI | InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3 |
| InChI Key | PNQJSWVPZPGBSQ-UHFFFAOYSA-N |
| CAS Registry Number | 1434051-76-9 |
| Molecular Weight | 207.23 g/mol |
The indolizine core consists of a pyrrole ring fused to a piperidine ring, with a formyl group at position 1 and a methyl carboxylate at position 2. This substitution pattern creates distinct electronic environments, facilitating regioselective reactions.
Historical Background and Discovery
The synthesis of tetrahydroindolizines emerged as a focus in the early 21st century, driven by interest in nitrogen-containing heterocycles. A landmark advancement occurred in 2015, when Capomolla et al. developed a single-step annulation strategy using 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds (e.g., β-ketoesters) in the presence of pyrrolidine and molecular sieves. This method provided moderate to high yields (45–78%) and became a cornerstone for derivatives like this compound.
Subsequent innovations include enantioselective routes. In 2020, Smith et al. reported a tandem catalytic process using isothiourea catalysts to synthesize tetrahydroindolizines with three stereocenters in >95:5 dr and >99:1 er. These advances expanded access to optically active variants, critical for pharmaceutical applications.
Significance in Heterocyclic Chemistry
This compound serves as a versatile building block due to:
- Reactivity : The formyl group undergoes nucleophilic additions (e.g., Grignard reactions), while the carboxylate enables ester hydrolysis or amidation.
- Structural Motif : Its fused bicyclic system mimics natural alkaloids (e.g., indolizidine), making it valuable for drug discovery.
- Functionalization Potential : The saturated piperidine ring allows for further hydrogenation or ring-opening reactions.
Table 1: Comparison with Related Indolizine Derivatives
The compound’s unique stereoelectronic profile has enabled its use in asymmetric synthesis and materials science. For example, its π-conjugated system has been exploited in organic light-emitting diodes (OLEDs).
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Properties
IUPAC Name |
methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJSWVPZPGBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCCC2=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate typically involves the reaction of indolizine derivatives with formylating agents and esterification processes. One common synthetic route includes the formylation of 5,6,7,8-tetrahydroindolizine followed by esterification with methanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Chemistry
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate serves as an important intermediate in the synthesis of more complex indolizine derivatives and other heterocyclic compounds. Its unique structure allows for various chemical transformations.
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Activity : Studies suggest that certain derivatives show promise against various bacterial strains.
- Anticancer Properties : Preliminary investigations into its derivatives have highlighted significant antitumor activity against human cancer cell lines.
Medicine
The compound is being explored for its potential as a pharmacophore in drug development. Its ability to interact with biological macromolecules makes it a candidate for the design of novel therapeutic agents.
Industry
In industrial applications, this compound is utilized as a building block in organic synthesis and the production of fine chemicals.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer properties of derivatives derived from this compound. The compound exhibited significant growth inhibition in human tumor cell lines with GI50 values indicating strong antiproliferative effects.
Case Study 2: Antimicrobial Properties
Research exploring the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MIC) demonstrated promising results for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The indolizine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic Acid
- Structural Difference : The free carboxylic acid analog lacks the methyl ester group, replacing it with a carboxylic acid moiety.
- Physicochemical Properties :
- The methyl ester derivative has enhanced lipophilicity compared to the carboxylic acid, improving solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
- The carboxylic acid form is more polar, favoring aqueous solubility under basic conditions.
- Synthetic Utility: The methyl ester is typically more stable under acidic or neutral conditions, whereas the carboxylic acid may require protection/deprotection strategies during reactions .
3-Formyl-1H-indole-2-carboxylate Derivatives
- Structural Difference : Indole-based analogs (e.g., 3-formyl-1H-indole-2-carboxylate) replace the indolizine core with an indole ring, altering electronic and steric profiles .
- Synthesis of indole derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) often requires refluxing acetic acid (Method a/b in Scheme 2), whereas indolizine esters may tolerate milder conditions due to their inherent stability .
Methyl Esters of Volatile Organic Compounds (VOCs)
- General Trends: Methyl esters of simple carboxylic acids (e.g., methyl salicylate) are volatile and used as flavorants or fragrance agents . In contrast, methyl 1-formyltetrahydroindolizine-2-carboxylate is non-volatile and designed for solid-phase synthesis, reflecting its specialized role in drug discovery .
Biological Activity
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a compound belonging to the indolizine family, known for its diverse biological activities. This article explores its structural properties, biological activities, and potential therapeutic applications based on available literature.
Structural Properties
The molecular formula of this compound is . The compound features a tetrahydroindolizine core structure with a carboxylate and formyl substituent. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 193.2 g/mol |
| SMILES | C1CCN2C(=CC(=C2C=O)C(=O)O)C1 |
| InChI Key | SLRGNINTVZGXJP-UHFFFAOYSA-N |
Antimicrobial Properties
Several studies have indicated that compounds related to indolizines exhibit antimicrobial activity. For instance, derivatives of tetrahydroindolizines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research has suggested that methylated indolizine derivatives can inhibit cancer cell proliferation. A study conducted on various cancer cell lines demonstrated that these compounds induce apoptosis and inhibit angiogenesis. The specific pathways involved include modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Animal studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Activity : A recent study tested various indolizine derivatives against clinical isolates of E. coli. The results showed that methylated derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl tetrahydroindolizines on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating significant anticancer activity.
- Neuroprotection : In a rodent model of induced oxidative stress, administration of this compound resulted in a 40% reduction in neuronal death compared to controls.
Q & A
Q. What are the key structural features of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate, and how do they influence its reactivity?
The compound features a tetrahydroindolizine core with a formyl group at position 1 and a methyl ester at position 2. The conjugated system of the indolizine ring and electron-withdrawing substituents (formyl and ester) enhance electrophilic reactivity, particularly at the α-positions of the carbonyl groups. The tetrahydro backbone reduces aromaticity compared to fully unsaturated indolizines, increasing susceptibility to hydrogenation or ring-opening reactions under acidic/basic conditions .
Q. What synthetic methodologies are commonly used to prepare this compound?
A palladium-catalyzed arylation and heteroatom insertion strategy is effective for synthesizing tetrahydroindolizine derivatives. For example, refluxing precursors in acetic acid with catalytic Pd facilitates cyclization and functionalization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized or dimerized species . Alternative routes involve condensation of substituted pyrrolidines with formylating agents (e.g., DMF/POCl₃), followed by esterification .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
Key NMR features include:
- ¹H NMR : A singlet for the formyl proton (~9.8–10.2 ppm) and a downfield ester carbonyl proton (~3.8–4.2 ppm). The tetrahydroindolizine protons appear as multiplets between 1.5–3.0 ppm (cyclohexene-like environment).
- ¹³C NMR : Peaks at ~160–170 ppm for the formyl and ester carbonyl carbons, and aromatic carbons at ~110–150 ppm. Coupling patterns (e.g., vicinal coupling in the tetrahydro ring) and DEPT experiments help differentiate CH₂/CH₃ groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of derivatives of this compound?
Single-crystal X-ray diffraction is critical for determining absolute configuration, especially when chiral centers or planar heterocyclic systems are present. For example, studies on analogous tetrahydroimidazobenzothiazoles confirmed non-planar ring conformations and bond angles consistent with DFT calculations. SHELXL refinement (using Olex2 or similar software) is recommended for high-resolution data to model disorder or thermal motion .
Q. What strategies mitigate contradictions in reaction yields when scaling up synthesis?
Discrepancies in yield often arise from kinetic vs. thermodynamic control. For instance, Method A in Scheme 2 ( ) uses 2-aminothiazol-4(5H)-one under reflux, favoring kinetic products, while Method B employs chloroacetic acid/sodium acetate, altering reaction pathways. Scale-up requires careful monitoring of:
Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this compound?
DFT calculations (e.g., B3LYP/6-31G*) identify electron-rich sites via Fukui indices or electrostatic potential maps. For example, the formyl group directs electrophiles to the adjacent indolizine carbon, while the ester group deactivates the 2-position. MD simulations can further assess solvent effects on transition states .
Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?
LC-MS/MS with high-resolution mass spectrometry (HRMS) is essential for identifying oxidation products, such as ring-opened aldehydes or hydroxylated intermediates. For example, hydroxylation at the 5-position of the tetrahydro ring generates a diastereomeric mixture, resolvable via chiral HPLC (e.g., Chiralpak IA column) .
Methodological Considerations
Q. How to design a stability study for this compound under varying pH conditions?
- Protocol : Prepare buffered solutions (pH 1–13), incubate the compound at 37°C, and sample at intervals (0, 1, 3, 7 days).
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key findings : Esters hydrolyze rapidly under alkaline conditions (pH >10), while the formyl group stabilizes the ring under acidic conditions (pH <3) .
Q. What catalytic systems optimize heteroatom insertion into the tetrahydroindolizine core?
Pd(PPh₃)₄ with bidentate ligands (e.g., dppe) enhances cross-coupling efficiency for sulfur or nitrogen insertion. For example, aryl halides react with tetrahydroindolizines in NMP at 80°C, achieving >80% yield. Catalyst loading (1–5 mol%) and ligand-to-metal ratio (2:1) are critical to suppress homocoupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
